![molecular formula C23H15BrN4O2 B2823365 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one CAS No. 1291862-13-9](/img/structure/B2823365.png)
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one
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Overview
Description
The compound contains several functional groups including a bromophenyl group, an oxadiazole ring, a methylphenyl group, and a phthalazinone ring. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .
Molecular Structure Analysis
The presence of the oxadiazole and phthalazinone rings in the compound suggests it may have planar sections, which could lead to interesting stacking behavior in the solid state . The bromine atom is a heavy atom that could be involved in halogen bonding interactions .Chemical Reactions Analysis
The compound contains several reactive sites. The bromine could be displaced in a nucleophilic aromatic substitution reaction. The oxadiazole ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of any additional functional groups .Scientific Research Applications
- Pyrazolines, including derivatives like our compound, have demonstrated antibacterial and antifungal activities . Researchers have investigated their potential in combating microbial infections, making them promising candidates for drug development.
- Oxidative stress, caused by an imbalance between free radicals and antioxidants, plays a role in various diseases. Pyrazolines have been studied for their antioxidant properties, which could help mitigate cellular damage . Our compound may contribute to antioxidant defense mechanisms.
- Acetylcholinesterase is a crucial enzyme involved in neurotransmission. Inhibition of AchE can lead to behavioral changes and impaired movement. Our compound’s effects on AchE activity in the brain of organisms (such as fish alevins) warrant investigation .
- Our compound’s impact on rainbow trout alevins (Oncorhynchus mykiss) has been studied. Researchers evaluated its effects on AchE activity, malondialdehyde (MDA) levels (a marker of oxidative stress), and swimming behavior . Understanding its effects on aquatic organisms is essential for environmental safety.
- Computational approaches, such as molecular modeling, can predict the compound’s interactions with biological targets. Researchers can explore its binding affinity, pharmacokinetics, and potential drug-likeness for further drug design .
Antibacterial and Antifungal Properties
Antioxidant Activity
Neurotoxicity and Acetylcholinesterase (AchE) Inhibition
Biological Effects on Fish Alevins
Molecular Modeling and Drug Design
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and its activity can significantly affect behavior and body movement .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system. The resulting accumulation of acetylcholine can lead to various physiological effects .
Biochemical Pathways
The inhibition of AChE affects the cholinergic nervous system, leading to an increase in acetylcholine levels . This can impact various biochemical pathways, particularly those involving nerve impulse transmission. Additionally, the compound may influence oxidative stress pathways. Cells produce free radicals and reactive oxygen species (ROS) during routine metabolic processes, and these compounds can increase dramatically under cellular damage . The compound’s interaction with these pathways could have downstream effects on cellular components .
Result of Action
The inhibition of AChE by this compound can lead to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms . These effects are due to the disruption of normal nerve impulse transmission caused by increased acetylcholine levels .
properties
IUPAC Name |
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c1-14-7-2-5-12-19(14)28-23(29)18-11-4-3-10-17(18)20(26-28)22-25-21(27-30-22)15-8-6-9-16(24)13-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYSNHDRUTTYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one |
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